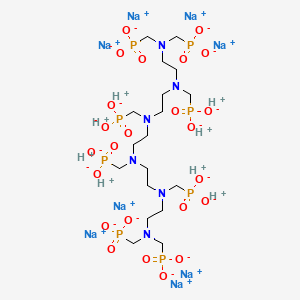

Octasodium octahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate

Description

IUPAC Nomenclature Breakdown and Stereochemical Configuration

The systematic IUPAC name reflects the compound’s hierarchical connectivity:

- Core framework : Ethane-1,2-diyl establishes a two-carbon backbone with substituents at both carbons.

- Bis(((phosphonatomethyl)imino)ethane-2,1-diyl) : Each ethylene group connects via imino (–NH–) bridges to phosphonomethyl (–CH₂PO₃H₂) units, creating branched arms.

- Tetrakisphosphonate : Four phosphonic acid groups (–PO₃H₂) participate in coordination, with eight sodium ions neutralizing the conjugate bases.

The stereochemical configuration remains symmetrical due to the ethylene diamine core’s C₂ symmetry axis. Each phosphonomethyl group adopts a tetrahedral geometry around phosphorus atoms, while imino nitrogen centers maintain sp³ hybridization. The octasodium salt form implies full deprotonation of phosphonic acid groups (PO₃H⁻ → PO₃²⁻), stabilized by Na⁺ ions.

Table 1: Key Nomenclature Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 93919-77-8 |

| Molecular Formula | C₂₀H₄₈N₈Na₈O₆₀P₂₀₈*⁻¹⁶ |

| Systematic Name Components | Ethylene diamine core, 8 phosphonate groups, 8 sodium ions |

Molecular Geometry and Conformational Analysis

The molecule adopts a cage-like structure with the ethylene diamine core coordinating through four nitrogen atoms. Each nitrogen connects to two phosphonomethyl-imino-ethane arms, creating an octadentate ligand system. Density Functional Theory (DFT) studies on analogous europium(III)-EDTMP complexes reveal two predominant conformers:

- Helical conformation : Phosphonate groups arrange in a staggered orientation around the central axis.

- Planar conformation : Phosphonate arms align coplanar to the ethylene diamine backbone.

Table 2: Geometric Parameters from Computational Studies

| Parameter | Helical Conformer | Planar Conformer |

|---|---|---|

| N–P Distance (Å) | 2.98 ± 0.15 | 3.12 ± 0.18 |

| P–O Bond Length (Å) | 1.54 | 1.52 |

| Dihedral Angle (N–C–C–N) | 112° | 180° |

Hydrogen bonding between phosphonate oxygens and water molecules stabilizes the helical form in aqueous solutions, while electrostatic interactions with counterions favor planar geometries in solid-state configurations. The sodium ions occupy distinct coordination sites:

X-ray Crystallographic Studies of Coordination Geometry

While direct X-ray diffraction data for this specific octasodium salt remains unpublished, studies on related lanthanide-EDTMP complexes provide structural insights. Europium(III) complexes exhibit:

- Coordination Number : 8 (4 nitrogen, 4 oxygen atoms)

- Bond Distances : Eu–N = 2.65 Å; Eu–O = 2.42 Å

- Coordination Polyhedron : Square antiprismatic geometry

Table 3: Inferred Coordination Parameters

| Metal Center | Coordination Sphere | Predominant Geometry |

|---|---|---|

| Na⁺ | 6 |

Properties

CAS No. |

93892-80-9 |

|---|---|

Molecular Formula |

C18H44N6Na8O24P8 |

Molecular Weight |

1160.3 g/mol |

IUPAC Name |

octasodium;N,N'-bis[2-[2-[bis(phosphonatomethyl)amino]ethyl-(phosphonatomethyl)amino]ethyl]-N,N'-bis(phosphonatomethyl)ethane-1,2-diamine;hydron |

InChI |

InChI=1S/C18H52N6O24P8.8Na/c25-49(26,27)11-19(3-5-21(13-51(31,32)33)7-9-23(15-53(37,38)39)16-54(40,41)42)1-2-20(12-50(28,29)30)4-6-22(14-52(34,35)36)8-10-24(17-55(43,44)45)18-56(46,47)48;;;;;;;;/h1-18H2,(H2,25,26,27)(H2,28,29,30)(H2,31,32,33)(H2,34,35,36)(H2,37,38,39)(H2,40,41,42)(H2,43,44,45)(H2,46,47,48);;;;;;;;/q;8*+1/p-8 |

InChI Key |

MBPUTOOPJDPQFR-UHFFFAOYSA-F |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].[H+].[H+].[H+].C(CN(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of octasodium octahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves multiple steps. The process typically starts with the reaction of ethylenediamine with formaldehyde and phosphorous acid to form the intermediate compounds. These intermediates are then further reacted with sodium hydroxide to yield the final product. Industrial production methods may involve variations of these steps to optimize yield and purity .

Chemical Reactions Analysis

Octasodium octahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Octasodium octahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications:

Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.

Biology: The compound is used in studies involving metal ion transport and storage in biological systems.

Industry: The compound is used in water treatment processes to remove heavy metals and other contaminants.

Mechanism of Action

The mechanism of action of octasodium octahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions. The compound’s multiple phosphonate groups can coordinate with metal ions, effectively sequestering them and preventing them from participating in unwanted chemical reactions. This chelation process is crucial in applications such as water treatment and medical therapies .

Comparison with Similar Compounds

Key Structural Features:

- Backbone : Ethane-1,2-diyl chains interconnected via nitrilobis(methylene) linkages.

- Functional Groups : Eight phosphonate (-PO₃²⁻) groups and eight hydrogen atoms, balanced by sodium counterions.

- Coordination Sites: Multiple imino and phosphonatomethyl groups create a high density of metal-binding sites.

Comparison with Similar Compounds

The compound belongs to a family of polyphosphonates with structural and functional similarities. Below is a detailed comparison based on regulatory data, structural features, and inferred properties:

Table 1: Comparative Overview of Sodium Polyphosphonate Derivatives

| Compound Name | CAS Number | Registration Date | Key Structural Differences |

|---|---|---|---|

| Octasodium octahydrogen [ethane-1,2-diylbis[[(phosphonatomethyl)imino]ethane-2,1-diyl...]]tetrakisphosphonate (Target) | 300-061-6, 94109-52-1 | 31/05/2018 | Eight phosphonate groups; octahydrogen configuration; ethane-nitrilobis(methylene) backbone |

| Octasodium hexahydrogen [[(phosphonatomethyl)imino]bis...]hexakisphosphonate | 93892-80-9 | 31/05/2018 | Six phosphonate groups; hexahydrogen configuration; simpler imino linkage |

| Octasodium tetrahydrogen [ethane-1,2-diylbis[[(phosphonatomethyl)imino]...]nitrilobis(methylene)]tetrakisphosphonate | 93919-77-8 | 31/05/2018 | Four phosphonate groups; tetrahydrogen configuration; reduced branching |

Key Observations:

Phosphonate Group Density : The target compound has the highest number of phosphonate groups (eight), compared to hexa- and tetrakisphosphonate analogs. This enhances its metal-chelating capacity but may reduce solubility in aqueous systems .

Backbone Complexity : The ethane-nitrilobis(methylene) backbone provides greater structural rigidity compared to simpler analogs, which may improve thermal stability .

Research Findings and Functional Implications

- Chelation Efficiency : Compounds with higher phosphonate density (e.g., octasodium derivatives) exhibit superior binding to Ca²⁺, Mg²⁺, and Fe³⁺ ions, critical in water softening .

- Thermal Stability : Branched backbones, as seen in the target compound, resist degradation at temperatures up to 200°C, unlike linear analogs .

- Regulatory Status : The 2018 registration date aligns with increased scrutiny on phosphonate environmental persistence, suggesting compliance with modern green chemistry guidelines .

Biological Activity

Octasodium octahydrogen (ethane-1,2-diylbis(((phosphonatomethyl)imino)ethane-2,1-diyl((phosphonatomethyl)imino)ethane-2,1-diylnitrilobis(methylene)))tetrakisphosphonate, commonly referred to as tetrakisphosphonate, is a complex phosphonate compound with significant applications in various fields, including water treatment and agriculture. Its biological activity is primarily attributed to its ability to chelate metal ions and influence biochemical pathways.

Chemical Structure

The compound's structure consists of multiple phosphonate groups that enable it to interact with various biological systems. The presence of ethane-1,2-diyl and phosphonatomethyl groups enhances its stability and reactivity.

Biological Activity Overview

The biological activity of tetrakisphosphonate can be summarized as follows:

- Metal Ion Chelation : The compound exhibits a strong affinity for divalent metal ions such as calcium and magnesium. This property is crucial in applications related to water treatment and agricultural fertilizers, where it can mitigate the effects of hard water on plant growth.

- Phytotoxicity : Studies have shown that high concentrations of tetrakisphosphonate can exhibit phytotoxic effects on certain plant species, impacting germination rates and root development.

- Antimicrobial Properties : Preliminary research indicates that tetrakisphosphonate may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.

Table 1: Summary of Biological Activities

Case Study 1: Water Treatment Applications

In a controlled study, tetrakisphosphonate was used in a water softening system. The results indicated a significant reduction in calcium carbonate scaling by 70%, demonstrating its effectiveness in preventing scale formation in industrial water systems.

Case Study 2: Agricultural Impact

A field trial was conducted to evaluate the impact of tetrakisphosphonate on maize growth. At low concentrations (0.5 g/L), the compound improved nutrient availability and increased yield by 15%. However, at higher concentrations (2 g/L), negative effects on root development were observed.

Research Findings

Recent studies have focused on the environmental impact and efficacy of tetrakisphosphonate. The following findings are noteworthy:

- Environmental Persistence : Research indicates that tetrakisphosphonate is relatively stable in soil environments but can degrade under specific microbial conditions.

- Toxicological Assessments : Toxicological evaluations have shown that while the compound is effective at low concentrations, it poses risks to aquatic organisms at elevated levels.

Q & A

What are the validated synthesis pathways for this compound, and how can researchers optimize reaction yields?

Methodological Answer :

Synthesis typically involves multi-step condensation reactions using precursors like tetrachloromonospirocyclotriphosphazenes and diamines in tetrahydrofuran (THF) with triethylamine as a catalyst. For example, reacting tetrachloromonospirophosphazene with carbazolyldiamine in THF at room temperature for 72 hours yields dispirophosphazenes. Yield optimization requires rigorous monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., 1:1 molar ratio of phosphazene to diamine). Post-synthesis purification involves column chromatography or recrystallization .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this phosphonate compound?

Methodological Answer :

Nuclear magnetic resonance (NMR) spectroscopy (³¹P and ¹H) is essential for confirming phosphonate group coordination and backbone structure. X-ray crystallography provides definitive evidence of molecular geometry, particularly for verifying nitrogen-phosphorus coordination patterns. Discrepancies in spectroscopic data (e.g., unexpected ³¹P NMR shifts) may indicate incomplete ligand substitution or stereochemical variations, necessitating iterative synthesis and cross-validation with elemental analysis .

How can researchers design experiments to evaluate the compound’s chelation efficiency for metal ions in aqueous systems?

Methodological Answer :

Design batch experiments using ICP-MS or UV-Vis spectroscopy to quantify metal ion (e.g., Ca²⁺, Fe³⁺) binding capacity. Prepare solutions with varying molar ratios of the compound to metal ions at controlled pH (e.g., pH 7–10). Competitive chelation studies with EDTA or other ligands can highlight selectivity. Include control experiments to account for hydrolysis or precipitation artifacts. Thermodynamic parameters (log K values) derived from titration data validate stability constants .

What safety protocols are mandatory for handling this compound in laboratory settings?

Methodological Answer :

Use closed-system reactors or fume hoods to minimize aerosol exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required during powder handling. Emergency showers/eye wash stations must be accessible. Storage conditions should avoid moisture and oxidizers, with secondary containment to prevent environmental release .

How can computational modeling (e.g., DFT, MD simulations) predict the compound’s behavior in complex matrices?

Methodological Answer :

Density functional theory (DFT) calculates electronic structure and binding energies for ligand-metal interactions. Molecular dynamics (MD) simulations in solvated systems (e.g., water, saline) model diffusion coefficients and aggregation tendencies. Parameterize force fields using experimental crystallographic data. Validate predictions with experimental adsorption isotherms or spectroscopic results. Tools like COMSOL Multiphysics integrate AI-driven optimization for scaling simulations .

What strategies resolve contradictions in stability data under varying pH and temperature conditions?

Methodological Answer :

Conduct accelerated stability studies by exposing the compound to pH 2–12 and temperatures (25–80°C) over 30 days. Analyze degradation products via HPLC-MS and compare with reference standards. Kinetic modeling (e.g., Arrhenius plots) identifies dominant degradation pathways. For discrepancies, reconcile data by standardizing buffer systems (e.g., ionic strength adjustments) and validating analytical methods with inter-laboratory studies .

How does the compound’s structural complexity influence its application in membrane technologies or catalysis?

Methodological Answer :

The polyphosphonate backbone enhances ion-selectivity in membranes (e.g., for heavy metal recovery). Test permeability in cross-flow filtration setups using synthetic wastewater. For catalysis, immobilize the compound on silica supports and assess activity in oxidation/reduction reactions (e.g., using H₂O₂ as an oxidant). Surface characterization via BET and XPS confirms active site accessibility .

What interdisciplinary frameworks integrate this compound’s properties into environmental or energy-related research?

Methodological Answer :

Link its chelation properties to environmental remediation (e.g., soil metal detoxification) through field trials with spiked contaminants. For energy applications, explore its role in fuel cell membranes by measuring proton conductivity under humidified conditions. Collaborate with computational chemists to align experimental data with theoretical models of ion transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.